molecular formula C12H4Cl2F12 B3042746 1,4-Bis(2-chloro-1,1,1,3,3,3-hexafluoropropyl)benzene CAS No. 667938-77-4

1,4-Bis(2-chloro-1,1,1,3,3,3-hexafluoropropyl)benzene

Cat. No. B3042746
CAS RN: 667938-77-4
M. Wt: 447.04 g/mol
InChI Key: XRHPFOONVSUEOY-UHFFFAOYSA-N
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Description

1,4-Bis(2-chloro-1,1,1,3,3,3-hexafluoropropyl)benzene, also known as BCHF, is a synthetic chemical compound used in various scientific research applications. It is an organofluorine compound composed of two chlorine atoms and six fluorine atoms attached to a benzene ring. BCHF is a colorless liquid at room temperature and has a boiling point of 82 °C. It is soluble in both water and organic solvents, making it an ideal compound for laboratory experiments.

Scientific Research Applications

1. Lithiation and Silylation Reactions

1,4-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)benzene is involved in lithiation and silylation reactions. It forms tri- and tetralithio derivatives that react readily with certain silicon-containing compounds, indicating its utility in organometallic chemistry (Fitch, Cassidy, & Ahmed, 1996).

2. Cationic Polymerization

This compound is also a novel generation of inifers, which are initiator/transfer agents for cationic polymerizations. Its activation requires an excess of BCl3, which is related to its complex formation with BCl3 (Dittmer, Pask, & Nuyken, 1992).

3. Optical Properties and Phase Behaviour

Selectively fluorinated rigid rods based on 1,4-bis(2-chloro-1,1,1,3,3,3-hexafluoropropyl)benzene have been investigated for their optical properties and phase behavior. This includes study on UV-Vis absorption, fluorescence spectra, and X-ray crystal structures (Fasina et al., 2004).

4. Synthesis of Organotransition Metal Compounds

The synthesis of bis(silacyclopentadienyl) aromatic systems using 1,4-bis(alkyldichlorosilyl)benzene, a precursor, has been explored. This research is significant in the field of organotransition metal chemistry (Kong & Ahn, 1997).

5. Chloromethylation Reactions

The compound's derivatives have been studied in chloromethylation reactions of benzene and alkylbenzenes, providing insights into the mechanisms and preparative aspects of chloromethylation (Olah, Beal, & Olah, 1976).

6. Interaction with Lewis Acids

The interaction of 1,2-bis(chloromercurio)tetrafluorobenzene, a related compound, with benzene and other Lewis acids has been studied to understand supramolecular frameworks based on various intermolecular interactions (Gardinier & Gabbaï, 2000).

7. Redox Properties in Chemistry

Research on sterically hindered derivatives of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene shows their potential in studying redox properties in chemistry (Sasaki, Tanabe, & Yoshifuji, 1999).

8. Synthesis of High-Performance Polymers

The compound is used in synthesizing highly fluorinated monomers for producing soluble, hydrophobic, low dielectric polyethers with moderate thermal stability (Fitch et al., 2003).

properties

IUPAC Name

1,4-bis(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F12/c13-7(9(15,16)17,10(18,19)20)5-1-2-6(4-3-5)8(14,11(21,22)23)12(24,25)26/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHPFOONVSUEOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)Cl)C(C(F)(F)F)(C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167699
Record name 1,4-Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-chloro-1,1,1,3,3,3-hexafluoropropan-2-yl)benzene

CAS RN

667938-77-4
Record name 1,4-Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667938-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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